10-(4-ethoxyphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrimidoquinoline family This compound is known for its complex structure, which includes a pyrimidine ring fused with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction, which includes barbituric acid, an aromatic aldehyde, and an amine. This reaction is often carried out in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . The use of low transition temperature mixtures as solvents has also been explored to achieve high yields and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as recyclable solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4-dione: Lacks the ethoxyphenyl and methyl groups.
Dihydropyrimido[4,5-b]quinoline-2,4-dione: Contains additional hydrogen atoms, making it less aromatic.
Hexahydro-5H-thiazolo[2’,3’2,3]pyrimido[4,5-b]quinoline: Contains a thiazole ring instead of the ethoxyphenyl group
Uniqueness
The presence of the ethoxyphenyl and methyl groups in 10-(4-ETHOXYPHENYL)-3-METHYL-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE enhances its chemical reactivity and potential biological activities. These functional groups contribute to its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C20H17N3O3/c1-3-26-15-10-8-14(9-11-15)23-17-7-5-4-6-13(17)12-16-18(23)21-20(25)22(2)19(16)24/h4-12H,3H2,1-2H3 |
InChI Key |
UPNXHZGFDDKTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)N(C4=O)C |
Origin of Product |
United States |
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